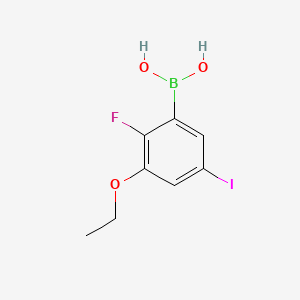
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of ethoxy, fluoro, and iodo substituents on a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester as the boron source and a palladium catalyst to facilitate the coupling with the aryl halide under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to maximize the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The iodo substituent can be reduced to a hydrogen atom, yielding a deiodinated product.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or palladium on carbon (Pd/C) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation would produce a phenol derivative .
科学的研究の応用
(3-Ethoxy-2-fluoro-5-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.
作用機序
The mechanism of action
特性
分子式 |
C8H9BFIO3 |
|---|---|
分子量 |
309.87 g/mol |
IUPAC名 |
(3-ethoxy-2-fluoro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFIO3/c1-2-14-7-4-5(11)3-6(8(7)10)9(12)13/h3-4,12-13H,2H2,1H3 |
InChIキー |
RSYSQDAHHXRDIJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1F)OCC)I)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
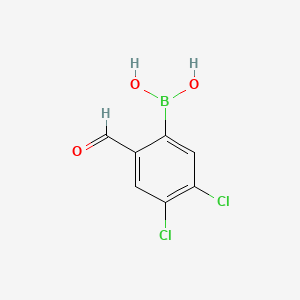
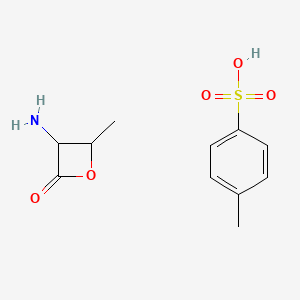
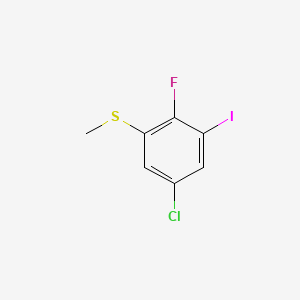
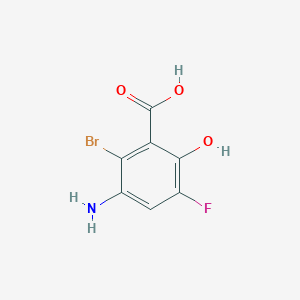
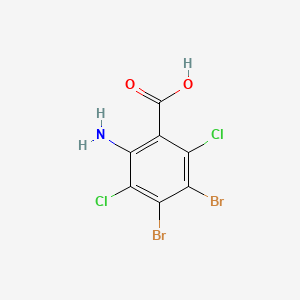
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
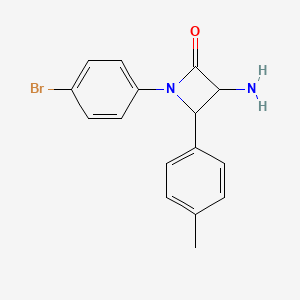
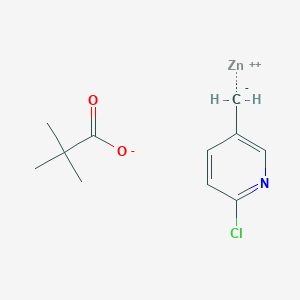
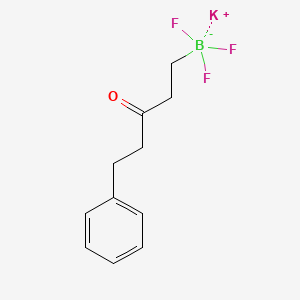
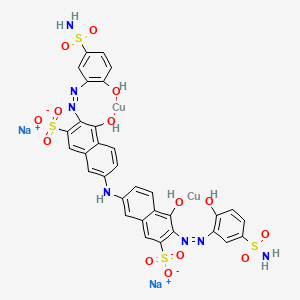
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
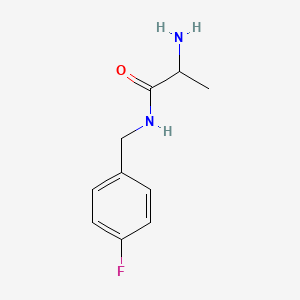
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
